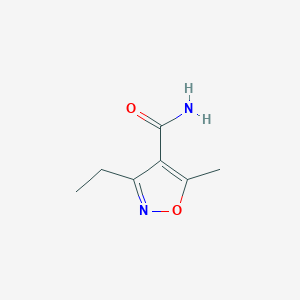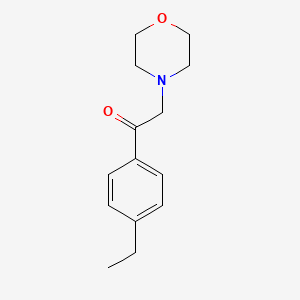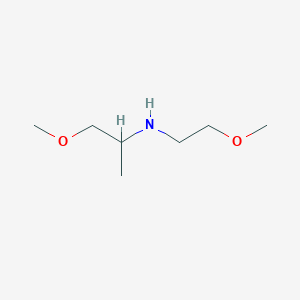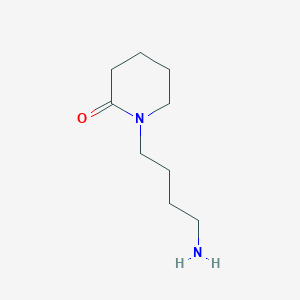
N-méthyl-2-(2-amino-1,3-thiazol-4-yl)acétamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide” has been reported. For instance, the synthesis of a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles was achieved by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Another example involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .Applications De Recherche Scientifique
Applications antibactériennes
Les dérivés de la 2-aminothiazole ont été utilisés comme matières premières pour la synthèse de composés ayant des propriétés antibactériennes. Ils présentent des rôles thérapeutiques prometteurs contre les souches multirésistantes aux médicaments. Par exemple, certains composés synthétisés ont démontré un potentiel antibactérien significatif contre Staphylococcus epidermidis à Gram positif et Pseudomonas aeruginosa à Gram négatif, avec des valeurs de concentration minimale inhibitrice (CMI) indiquant leur efficacité .
Applications antifongiques
Ces composés présentent également des activités antifongiques. Dans des études comparatives, certains dérivés de la 2-aminothiazole ont montré des zones d'inhibition plus importantes contre des champignons comme Candida glabrata et Candida albicans que le médicament de référence, la nystatine, suggérant leur potentiel comme agents antifongiques .
Applications anti-VIH
La polyvalence structurelle de la 2-aminothiazole permet le développement d'analogues ayant des propriétés anti-VIH. La capacité à s'arrimer aux enzymes cibles essentielles au cycle de vie du VIH rend ces composés précieux dans la recherche de nouveaux traitements contre l'infection par le VIH .
Propriétés antioxydantes
Les composés à base de 2-aminothiazole sont associés à des activités antioxydantes. Leur capacité à piéger les radicaux libres en fait des candidats pour la recherche sur les traitements des maladies causées par le stress oxydatif .
Activités antitumorales et cytotoxiques
L'échafaudage de la 2-aminothiazole est apparu comme une structure prometteuse dans la découverte de médicaments anticancéreux. Divers analogues ont montré une activité inhibitrice puissante et sélective contre une large gamme de lignées cellulaires cancéreuses humaines, notamment les cancers du sein, de la leucémie, du poumon, du côlon, du système nerveux central, du mélanome, de l'ovaire, du rein et de la prostate .
Applications anti-inflammatoires et analgésiques
En raison de leur structure chimique, les dérivés de la 2-aminothiazole peuvent agir comme agents anti-inflammatoires et analgésiques. Cela les rend utiles dans le développement de nouveaux médicaments pour traiter la douleur et l'inflammation .
Effets neuroprotecteurs
Les dérivés du thiazole ont été trouvés pour jouer un rôle dans la synthèse de neurotransmetteurs comme l'acétylcholine, qui est crucial pour le bon fonctionnement du système nerveux. Cela indique des applications potentielles dans la neuroprotection et le traitement des troubles neurologiques .
Activité antihypertensive
Certains dérivés du thiazole auraient une activité antihypertensive. Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux médicaments pour gérer l'hypertension artérielle .
Orientations Futures
The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research. This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Therefore, future research could focus on the development of new 2-aminothiazole derivatives with potential therapeutic applications .
Mécanisme D'action
Target of Action
The primary target of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide is Biotin Carboxylase , an enzyme found in Escherichia coli . Biotin Carboxylase plays a crucial role in fatty acid synthesis and energy production in the cell.
Biochemical Pathways
The inhibition of Biotin Carboxylase by 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide could affect several biochemical pathways. Primarily, it may disrupt the fatty acid synthesis pathway, leading to a decrease in the production of fatty acids. Additionally, it could impact the energy production within the cell, as Biotin Carboxylase is involved in the carboxylation of acetyl-CoA, a key step in the citric acid cycle .
Result of Action
The molecular and cellular effects of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide’s action would largely depend on its interaction with Biotin Carboxylase. By inhibiting this enzyme, the compound could potentially disrupt fatty acid synthesis and energy production within the cell . This could lead to a variety of downstream effects, including changes in cell growth and proliferation.
Analyse Biochimique
Biochemical Properties
2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, thiazole derivatives, including 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide, have been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . Additionally, this compound can bind to proteins, altering their conformation and activity, which can lead to changes in cellular processes.
Cellular Effects
The effects of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide on cells are diverse and significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules, leading to altered cellular responses . Furthermore, 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression levels of specific genes . These effects can have profound implications for cellular function and health.
Molecular Mechanism
The molecular mechanism of action of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide can influence gene expression by interacting with DNA or RNA, thereby affecting transcription or translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide can change over time. This compound’s stability and degradation are important factors to consider. Studies have shown that 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, which may include alterations in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At higher doses, it can cause toxic or adverse effects, including cellular damage or organ toxicity . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, this compound may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . Understanding the metabolic pathways of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide is crucial for predicting its pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects . The distribution of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide within tissues can also influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes.
Propriétés
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c1-8-5(10)2-4-3-11-6(7)9-4/h3H,2H2,1H3,(H2,7,9)(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAODOJFVLUMHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{[(1-ethylpyrrolidin-2-yl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B1519422.png)
![Methyl 2-[(1-phenylpropyl)amino]acetate](/img/structure/B1519424.png)



![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propan-2-yl)amine](/img/structure/B1519430.png)


![3-Amino-2-{[2-(trifluoromethoxy)phenyl]methyl}propan-1-ol](/img/structure/B1519434.png)

